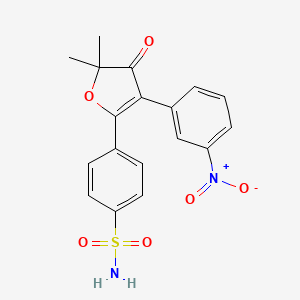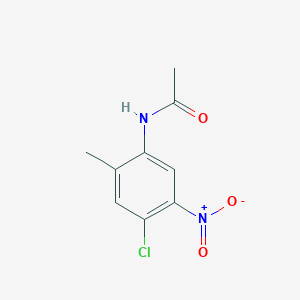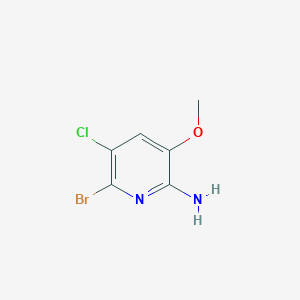![molecular formula C14H18ClNO4 B13977287 tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is a chemical compound with the molecular formula C14H18ClNO4. It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate typically involves the reaction of tert-butyl chloroformate with 4-chlorophenylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate involves the interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate
- tert-butyl (Methoxycarbonyl)(2-chlorophenyl)MethylcarbaMate
- tert-butyl (Methoxycarbonyl)(3-chlorophenyl)MethylcarbaMate
Uniqueness
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C14H18ClNO4 |
|---|---|
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16(12(17)19-4)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 |
Clave InChI |
SHSALSAFQPRQPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)








